molecular formula C15H10FN3O2 B4328697 4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B4328697
M. Wt: 283.26 g/mol
InChI Key: VCHMRNNFELTXAM-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furyl group, and a dihydropyrrolopyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorophenyl hydrazine with 2-furyl hydrazinecarboxaldehyde, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrazolone ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted pyrazolones or other heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 4-(2-Fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown potential as a bioactive molecule

Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 4-(2-Fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-(2-Fluorophenyl)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

  • 4-(2-Fluorophenyl)-3-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

  • 4-(2-Fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness: this compound stands out due to its specific combination of fluorophenyl and furyl groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

4-(2-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2/c16-9-5-2-1-4-8(9)12-11-13(10-6-3-7-21-10)18-19-14(11)15(20)17-12/h1-7,12H,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHMRNNFELTXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(NN=C3C(=O)N2)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 2
4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 3
4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 4
4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 5
4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 6
4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

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